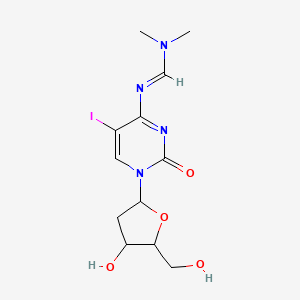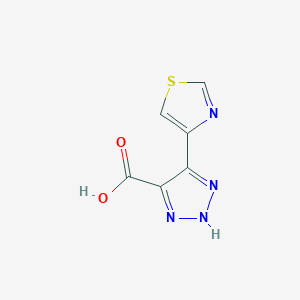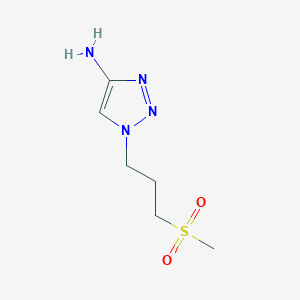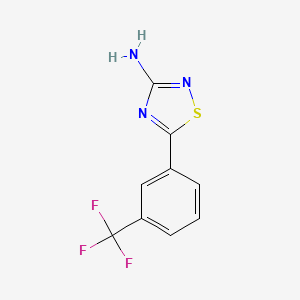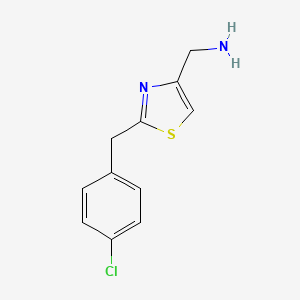
3-(3,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid: is a chemical compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of a difluorophenyl group attached to the isoxazole ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and alkynes.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isoxazole.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring.
Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reactive phenyl group.
Substitution: The compound can participate in substitution reactions, especially at the fluorine atoms on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the difluorophenyl group can yield a phenyl derivative.
Substitution: Substitution reactions can result in the replacement of fluorine atoms with other functional groups.
科学的研究の応用
Chemistry:
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Assays: It is used in biochemical assays to study protein-ligand interactions and enzyme kinetics.
Medicine:
Drug Development: The compound is explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry:
作用機序
The mechanism of action of 3-(3,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances its binding affinity to these targets, while the isoxazole ring provides stability and specificity. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .
類似化合物との比較
3-(3,5-Difluorophenyl)propionic acid: This compound shares the difluorophenyl group but differs in the presence of a propionic acid moiety instead of the isoxazole ring.
3,5-Difluorophenylacetic acid: Similar in having the difluorophenyl group, but with an acetic acid moiety.
Uniqueness:
Structural Features: The presence of both the difluorophenyl group and the isoxazole ring in 3-(3,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid provides unique chemical properties, such as enhanced stability and reactivity.
特性
分子式 |
C11H7F2NO3 |
|---|---|
分子量 |
239.17 g/mol |
IUPAC名 |
3-(3,5-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO3/c1-5-9(11(15)16)10(14-17-5)6-2-7(12)4-8(13)3-6/h2-4H,1H3,(H,15,16) |
InChIキー |
ZWMBZAKXGQAKQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CC(=CC(=C2)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


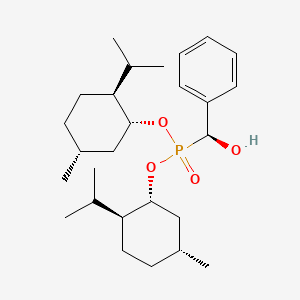
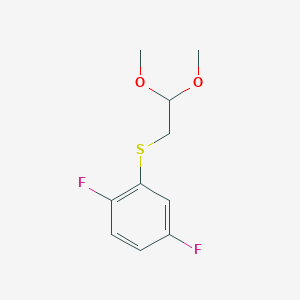
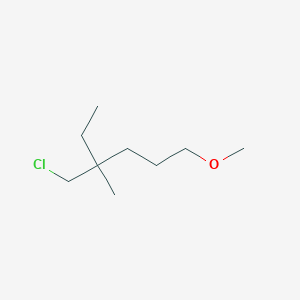
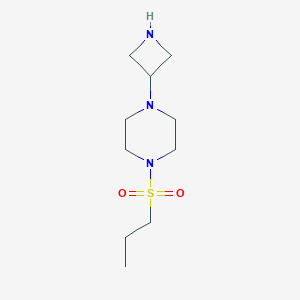
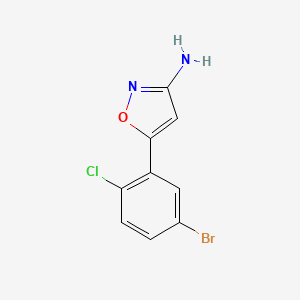
![methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate](/img/structure/B13642570.png)
![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)
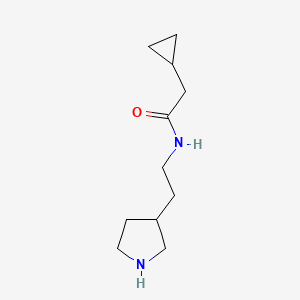
![2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13642576.png)
